molecular formula C14H12O B1212699 3,4-Dihydro-2H-phenanthren-1-one CAS No. 573-22-8

3,4-Dihydro-2H-phenanthren-1-one

Cat. No.: B1212699
CAS No.: 573-22-8
M. Wt: 196.24 g/mol
InChI Key: KBARGPSSEIXDQU-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-phenanthren-1-one is an organic compound with the molecular formula C14H12O. It belongs to the phenanthrene class and features a ketone functional group. This compound is known for its unique structure, which includes a dihydrophenanthrene backbone. It is used in various chemical and industrial applications due to its distinctive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dihydro-2H-phenanthren-1-one can be synthesized from 1-Naphthalenebutyric acid. The synthesis involves cyclization and reduction reactions under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical processes. These processes are optimized for yield and efficiency, often utilizing advanced catalytic systems and continuous flow reactors to maintain consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-2H-phenanthren-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4-Dihydro-2H-phenanthren-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.

    Biology: The compound is utilized in biochemical studies to understand enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It serves as a precursor in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-phenanthren-1-one involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The pathways involved include oxidative stress response and signal transduction pathways, which are crucial for its potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific dihydrophenanthrene structure and ketone functional group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

3,4-Dihydro-2H-phenanthren-1-one is a polycyclic aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C14H12OC_{14}H_{12}O, with a molecular weight of approximately 196.08 g/mol. Its structure is characterized by a phenanthrene backbone with a ketone functional group, which influences its reactivity and biological interactions.

1. Neuroprotective Effects

Research indicates that this compound possesses neuroprotective properties. It has been shown to protect neuronal cells against oxidative stress-induced apoptosis, suggesting its potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's mechanism involves the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters and the production of reactive oxygen species (ROS) .

2. Antimycobacterial Activity

A study evaluating the antimycobacterial activity of various compounds found that this compound exhibited significant activity against Mycobacterium species. Specifically, it was identified as one of the active constituents in chloroform extracts from certain plants, demonstrating a concentration-dependent effect .

3. Cytotoxicity Against Cancer Cells

This compound has also been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of A549 lung cancer cells and MCF-7 breast cancer cells with IC50 values indicating significant potency . The compound's cytotoxicity is attributed to its ability to induce apoptosis through various pathways, including the generation of ROS and modulation of apoptosis-related proteins.

The biological activities of this compound can be attributed to several mechanisms:

  • Monoamine Oxidase Inhibition : By inhibiting MAO-A, it reduces oxidative stress in neuronal cells.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.
  • Antioxidant Activity : The compound acts as a free radical scavenger, further contributing to its neuroprotective effects.

Case Study 1: Neuroprotection in Animal Models

In a study involving animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss compared to untreated controls. The findings suggest its potential as a therapeutic agent in neurodegenerative conditions .

Case Study 2: Antimycobacterial Efficacy

In vitro assessments demonstrated that this compound had an MIC (Minimum Inhibitory Concentration) value against Mycobacterium tuberculosis comparable to standard antimycobacterial agents. This highlights its potential role in developing new treatments for tuberculosis .

Data Summary Table

Biological ActivityAssessed EffectReference
NeuroprotectionInhibition of oxidative stress
AntimycobacterialSignificant activity against M. tuberculosis
CytotoxicityIC50 values against A549 and MCF-7 cells

Properties

IUPAC Name

3,4-dihydro-2H-phenanthren-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-2,4-5,8-9H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBARGPSSEIXDQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC3=CC=CC=C23)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50280072
Record name 1-Oxo-1,2,3,4-tetrahydrophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50280072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573-22-8
Record name 1-Oxo-1,2,3,4-tetrahydrophenanthrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=573-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 573-22-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117487
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002638423
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15301
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Oxo-1,2,3,4-tetrahydrophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50280072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Keto-1,2,3,4-tetrahydrophenanthrene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAN6R458LN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

To 4-(1-naphthyl)butanoic acid (3.52 g) was added polyphosphoric acid (35.0 g) and the mixture was stirred at 40° C. for 20 h. The reaction was then diluted with water (200 cm3) and extracted with dichloromethane (3×100 cm3). The organic extracts were washed with water, aqueous sodium hydrogen carbonate solution (0.5 M) and then saturated aqueous sodium chloride solution. It was then dried (Na2SO4) and the solvent was removed under reduced pressure to afford the title compound as an oil that solidified on standing (3.09 g).
Quantity
3.52 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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